molecular formula C15H15N3O3 B118840 2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide CAS No. 145918-66-7

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide

Cat. No.: B118840
CAS No.: 145918-66-7
M. Wt: 285.3 g/mol
InChI Key: LRLZZRHZBAULIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with a suitable amine and a nitrile compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitrile group results in the formation of an amine .

Scientific Research Applications

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide is unique due to its combination of a hydroxyphenyl group, a nitrile group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

145918-66-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide

InChI

InChI=1S/C15H15N3O3/c1-18-8-2-3-13(18)14(20)12(9-16)15(21)17-10-4-6-11(19)7-5-10/h2-8,12,14,19-20H,1H3,(H,17,21)

InChI Key

LRLZZRHZBAULIT-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O

Canonical SMILES

CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O

Synonyms

4-hydroxyphenylprinomide
p-hydroxyphenylprinomide

Origin of Product

United States

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